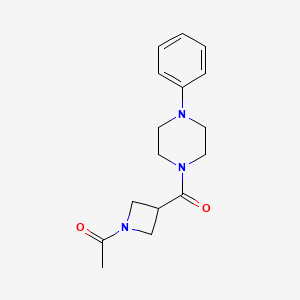

1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-phenylpiperazine-1-carbonyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-13(20)19-11-14(12-19)16(21)18-9-7-17(8-10-18)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYCASKEHXGNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone typically involves the reaction of 4-phenylpiperazine with an azetidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Acylation Reactions

The acetyl group at the azetidine nitrogen enables nucleophilic substitution and acylation chemistry. Key reactions include:

-

Amide bond formation with carboxylic acids via activation with HATU or EDCI, achieving yields of 65–85% under inert conditions .

-

Reactivity with acid chlorides (e.g., 3-chlorobenzenesulfonyl chloride) in the presence of K₂CO₃, producing sulfonamide derivatives in 74–84% yields .

Table 1: Representative Acylation Outcomes

| Substrate | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Free amine derivative | 3-Chlorobenzenesulfonyl chloride | K₂CO₃, mechanochemical | 84% | |

| Piperazine intermediate | Acetic anhydride | DCM, 0–5°C, 24 hr | 73% |

Hydrogenation and Catalytic Reductions

The benzyl-protected precursors undergo palladium-catalyzed hydrogenolysis :

-

20% Pd(OH)₂/C under 40 psi H₂ at 60°C for 72–110 hr achieves >90% deprotection .

-

Reaction monitoring via NMR confirms complete benzyl group removal without azetidine ring degradation .

Critical parameters :

-

Solvent: Methanol or ethanol

-

Temperature: 60°C optimal for preventing side reactions

Nucleophilic Substitution

The azetidinone scaffold participates in SN² reactions:

-

Epoxide ring-opening with piperazines in ethanol at reflux (12 hr), forming ether linkages .

-

Alkylation using methyl iodide or ethyl bromoacetate under basic conditions (NaH, DMF), yielding N-alkylated derivatives .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

-

Suzuki-Miyaura reactions with aryl boronic acids (Pd₂(dba)₃/Xantphos, Cs₂CO₃) achieve 70–85% yields for biaryl analogs .

-

Buchwald-Hartwig aminations (tBuXPhos Pd G3, tBuONa) introduce amino groups at the azetidine 3-position .

Table 2: Catalytic Cross-Coupling Efficiency

| Reaction Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd₂(dba)₃/Xantphos | 4-Bromophenylpiperazine | 78% |

| Buchwald Amidation | tBuXPhos Pd G3 | 2-Aminopyridine | 82% |

Oxidation and Functional Group Interconversions

-

Ketone oxidation : The acetyl group resists common oxidants (e.g., KMnO₄, CrO₃) but undergoes Baeyer-Villiger oxidation with mCPBA to form lactones.

-

Sulfoxide formation : Treatment with H₂O₂/acetic acid converts thioether side chains to sulfoxides, critical for modulating pharmacokinetic properties .

Hydrolysis and Stability

Scientific Research Applications

Medicinal Chemistry

1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone has been explored for its potential therapeutic effects, particularly in treating neurological disorders. Its structure allows it to interact with various biological targets, including enzymes and receptors.

Case Study: Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes. This action can prevent substrate binding and inhibit catalytic activity, which is crucial for developing new therapeutics for conditions like depression and anxiety disorders.

Biological Research

The compound is also under investigation for its biological properties, including antimicrobial activity. Studies have shown that derivatives of similar compounds exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Activity

A study evaluated several piperazine derivatives, revealing that certain compounds demonstrated strong activity against bacterial strains compared to standard antibiotics. This suggests that this compound could serve as a lead compound in developing new antimicrobial agents.

Industrial Applications

In addition to its research applications, this compound has potential uses in industrial settings, particularly in the development of novel polymers with unique properties. Its structural characteristics make it suitable for synthesizing advanced materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Electron-Withdrawing Groups

- 1-(4-(3-Chlorophenyl)piperazin-1-yl)ethanone: Chlorine substitution increases molecular polarity, affecting solubility and receptor interaction .

Electron-Donating Groups

- 1-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanone: Methoxy (-OCH₃) groups improve solubility but may reduce metabolic stability due to oxidative demethylation pathways .

Table 1: Substituent Effects on Piperazine-Based Compounds

Core Ring Modifications

Azetidine vs. Piperidine/Pyrrolidine

- Azetidine (4-membered ring) : Higher ring strain may enhance reactivity and rigidity, favoring selective interactions with biological targets .

- Piperidine (6-membered ring): Reduced strain improves synthetic accessibility but may decrease target specificity. Example: 4-(4-Ethoxybenzyl)-1-piperazinylmethanone (CAS 425392-40-1) .

Tetrazole and Pyrazole Hybrids

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone: Tetrazole rings introduce hydrogen-bonding capabilities, useful in antimicrobial agents .

- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde : Pyrazole derivatives exhibit antioxidant and anti-inflammatory activities, though lacking the azetidine motif .

Key Reactions

- Amide Coupling : Piperazine-azetidine hybrids are often synthesized using coupling agents like HOBt/TBTU (e.g., MK29, MK47) .

- Nucleophilic Substitution: Chloroacetyl chloride intermediates react with piperidine to form ethanone derivatives (e.g., compounds 15–21 in ) .

- Cyclocondensation : Chalcone intermediates react with hydrazine to form pyrazole rings, as seen in pyrazole-4-carbaldehydes .

Biological Activity

1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone is a compound that combines a piperazine moiety with an azetidine structure, potentially offering unique biological properties. This article explores its biological activity, synthesis, and potential applications in medicine and research.

- IUPAC Name : 1-[3-(4-phenylpiperazine-1-carbonyl)azetidin-1-yl]ethanone

- Molecular Formula : C16H21N3O2

- Molecular Weight : 287.36 g/mol

- CAS Number : 1334370-79-4

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenylpiperazine with an azetidinone derivative under controlled conditions, often using bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions.

The compound's mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. It is hypothesized that it may inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity.

Enzyme Inhibition

Research has indicated that piperazine derivatives exhibit significant inhibitory effects on human acetylcholinesterase (AChE). Virtual screening studies have shown that similar compounds can bind effectively at both the peripheral anionic site and the catalytic site of AChE, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Antiviral Activity

Studies have demonstrated that related piperazine derivatives possess antiviral properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against various viruses, including HIV. The presence of arylpiperazine fragments has been linked to enhanced antiviral activity .

Antidepressant Effects

Research on related azetidinone derivatives has shown promise in antidepressant activity. Compounds exhibiting similar structures have been tested for their ability to modulate neurotransmitter systems, indicating potential use in treating mood disorders .

Study 1: Piperazine Derivatives as AChE Inhibitors

A study focused on several piperazine derivatives found that they could effectively inhibit AChE activity. The derivatives were tested for binding affinity and inhibition kinetics, revealing that modifications to the piperazine structure could enhance their inhibitory potency .

Study 2: Antiviral Screening of Piperazine Compounds

In a comprehensive screening of various piperazine derivatives against HIV and other viruses, several compounds showed significant antiviral activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the azetidine and piperazine rings. A key step is the Friedel-Crafts acylation (using acyl chlorides and Lewis acids like AlCl₃) to introduce the ethanone group, as demonstrated in analogous piperazine derivatives . For example, 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone was synthesized via nucleophilic substitution between chloroacetyl chloride and 4-phenylpiperazine under anhydrous conditions . Adjusting stoichiometry and reaction time (e.g., 12–24 hours at 0–25°C) optimizes yields.

Q. How is the compound characterized structurally?

- Methodological Answer: X-ray crystallography is the gold standard for confirming the 3D structure, as applied to similar piperazine-azetidine hybrids . Complementary techniques include:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., carbonyl peaks at ~170 ppm).

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ for C₂₁H₂₃N₃O₂: calculated 350.186).

- FT-IR : To identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer: Yield optimization requires:

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Q. What strategies are used to evaluate its biological activity in vitro?

- Methodological Answer:

- Target Selection : Prioritize receptors where piperazine derivatives show affinity (e.g., serotonin/dopamine receptors for antipsychotic activity) .

- Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., acetylcholinesterase inhibition).

- Cell Viability : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .

- Controls : Include structurally similar compounds (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) to isolate the azetidine’s effect .

Q. How to address stability issues during storage?

- Methodological Answer:

- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbonyl group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Q. How to resolve contradictions in spectral data interpretation?

- Methodological Answer:

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations using Gaussian) .

- Crystallography : Resolve ambiguous NOESY correlations with X-ray structures (e.g., CCDC-1990392 for analogous compounds) .

Q. What computational approaches predict its structure-activity relationships?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.